Eprodisate
Overview
Description
Mechanism of Action
Target of Action
Eprodisate primarily targets the Amyloid A (AA) amyloidosis . AA amyloidosis is a serious disorder involving deposits of amyloid fibrils in various organs and tissues . It is a complication of many chronic inflammatory disorders .
Mode of Action
This compound acts by inhibiting the deposit of complex proteins in tissues . It is designed to interfere with interactions between amyloidogenic proteins and glycosaminoglycans, thereby inhibiting the polymerization of amyloid fibrils and deposition of the fibrils in tissues . This action slows the decline in renal function associated with AA amyloidosis .
Biochemical Pathways
It is known that this compound interferes with the interactions between amyloidogenic proteins and glycosaminoglycans . This interference inhibits the polymerization of amyloid fibrils and their deposition in tissues, which is a key process in the progression of AA amyloidosis .
Pharmacokinetics
It is known that this compound is a small molecule drug . Small molecule drugs generally have good bioavailability due to their size and physicochemical properties
Result of Action
The primary result of this compound’s action is the slowing of the decline in renal function associated with AA amyloidosis . By inhibiting the deposit of complex proteins in tissues, this compound delays the progression of AA amyloidosis-associated renal disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug. It is generally understood that factors such as the patient’s overall health, the presence of other medications, and individual genetic factors can influence the action and efficacy of a drug
Biochemical Analysis
Biochemical Properties
Eprodisate plays a crucial role in biochemical reactions by interacting with various biomolecules. It is structurally similar to heparan sulfate and competitively binds to glycosaminoglycan-binding sites on serum amyloid A (SAA) proteins. This interaction inhibits the polymerization of amyloid fibrils and their subsequent deposition in tissues . By preventing the accumulation of amyloid fibrils, this compound helps to maintain renal function in patients with AA amyloidosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by preventing the accumulation of amyloid fibrils, which can otherwise disrupt cellular homeostasis. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by inhibiting the interaction between amyloidogenic fibrils and glycosaminoglycans . As a result, this compound helps to preserve the normal function of cells and tissues affected by AA amyloidosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to glycosaminoglycan-binding sites on SAA proteins. This binding inhibits the polymerization of amyloid fibrils and their deposition in tissues . This compound acts as a competitive inhibitor, preventing the interaction between amyloidogenic fibrils and glycosaminoglycans, which is essential for the formation of amyloid deposits . This mechanism of action helps to slow the progression of renal disease in patients with AA amyloidosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting amyloid fibril deposition over extended periods . Long-term effects on cellular function and potential degradation of the compound have not been extensively studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of this compound are more effective in inhibiting amyloid fibril deposition and preserving renal function . At very high doses, this compound may exhibit toxic or adverse effects, including potential impacts on other organ systems . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the deposition of amyloid fibrils. It interacts with enzymes and cofactors that are essential for the polymerization of amyloidogenic fibrils . By inhibiting these interactions, this compound helps to reduce the accumulation of amyloid deposits in tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound is primarily localized in extracellular spaces where it interacts with glycosaminoglycans to inhibit amyloid fibril deposition . Understanding the subcellular localization of this compound is crucial for elucidating its full range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eprodisate can be synthesized through the sulfonation of propane-1,3-diolThe reaction conditions typically include the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) as sulfonating agents .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfonation process, where propane-1,3-diol is reacted with sulfur trioxide in a controlled environment. The reaction is carried out in a sulfonation reactor, and the product is subsequently purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Eprodisate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Eprodisate has several scientific research applications:
Comparison with Similar Compounds
Eprodisate is unique due to its specific structure and mechanism of action. Similar compounds include:
Heparan sulfate: A naturally occurring glycosaminoglycan with a similar structure but different biological functions.
Methanedisulfonic acid: Another sulfonic acid with different chemical properties and applications.
Ethanedisulfonic acid: Similar to this compound but with a shorter carbon chain.
This compound’s uniqueness lies in its ability to specifically target and inhibit amyloid fibril polymerization, making it a promising candidate for treating AA amyloidosis .
Properties
IUPAC Name |
propane-1,3-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVWUDMMXZUDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048301 | |
Record name | Propane-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Decline in renal function associated with Amyloid A (AA) amyloidosis can be slowed by eprodisate (Kiacta), a drug that inhibits the deposit of the complex protein in tissues. AA amyloidosis is a serious, frequently fatal disorder involving deposits of amyloid fibrils in various organs and tissues. It is a complication of many chronic inflammatory disorders, but little is known about its etiology or natural history. Eprodisate delays the progression of AA amyloidosis-associated renal disease. | |
Record name | Eprodisate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06405 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
21668-77-9 | |
Record name | 1,3-Propanedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21668-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprodisate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprodisate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06405 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propane-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21668-77-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRODISATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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